molecular formula C13H20Cl2N2O B13766042 Acetanilide, 2'-chloro-2-(diethylamino)-6'-methyl-, hydrochloride CAS No. 77966-50-8

Acetanilide, 2'-chloro-2-(diethylamino)-6'-methyl-, hydrochloride

Katalognummer: B13766042
CAS-Nummer: 77966-50-8
Molekulargewicht: 291.21 g/mol
InChI-Schlüssel: TZXLXXSGSNMWIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O and a molecular weight of 291.21 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride involves several steps. One common method is the reductive amination of aldehydes or ketones . This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of local anesthetics, it blocks the sodium channels in nerve cells, preventing the transmission of pain signals .

Vergleich Mit ähnlichen Verbindungen

Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride can be compared with other similar compounds such as:

The uniqueness of Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity, making it suitable for specialized applications in research and industry.

Eigenschaften

77966-50-8

Molekularformel

C13H20Cl2N2O

Molekulargewicht

291.21 g/mol

IUPAC-Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-12(17)15-13-10(3)7-6-8-11(13)14;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H

InChI-Schlüssel

TZXLXXSGSNMWIS-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.